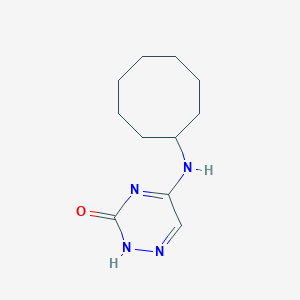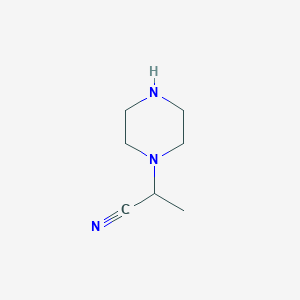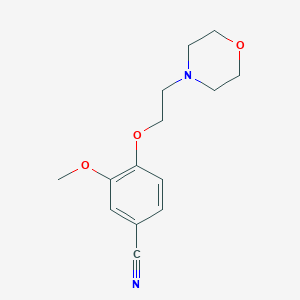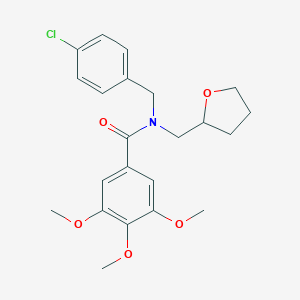![molecular formula C16H23N3O B256392 N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit significant anticancer, antifungal, and antiviral activities. In addition, it has also been investigated for its potential use as a fluorescent probe for imaging of cancer cells.
Mécanisme D'action
The mechanism of action of N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of various fungi and viruses by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has also been reported to inhibit the growth of various fungi and viruses. However, further studies are required to investigate the exact biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide in lab experiments is its potent anticancer, antifungal, and antiviral activities. It is also relatively easy to synthesize and purify. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide. One of the directions is to investigate the exact mechanism of action of the compound. Another direction is to explore its potential use in combination with other anticancer, antifungal, and antiviral agents. Additionally, further studies are required to investigate the pharmacokinetics and toxicity of the compound in vivo. Finally, the development of more potent and selective derivatives of N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide is also a promising future direction.
Méthodes De Synthèse
The synthesis of N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide involves the condensation reaction of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield. The purity of the product is confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
Propriétés
Nom du produit |
N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide |
|---|---|
Formule moléculaire |
C16H23N3O |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C16H23N3O/c1-12(2)9-11-19-15-7-5-4-6-14(15)18-16(19)8-10-17-13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,20) |
Clé InChI |
RANYYMWNJIFSOW-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)C |
SMILES canonique |
CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetate](/img/structure/B256325.png)
![2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate](/img/structure/B256326.png)
![3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile](/img/structure/B256331.png)




![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)
![4-{5,9'-Dichloro-1,1',2,10'b-tetrahydro-2-oxospiro(indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)-2'-yl}phenyl methyl ether](/img/structure/B256345.png)
![2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256369.png)

